- Reaction of β-alkoxyvinyl α-ketoesters with acyclic NCN binucleophiles - Scalable approach to novel functionalized pyrimidinesTetrahedron, 2019, 75(25), 3472-3478,
Cas no 89967-01-1 (4-(Chloromethyl)-2-methylpyrimidine)

4-(Chloromethyl)-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Chloromethyl)-2-methylpyrimidine
- Pyrimidine, 4-(chloromethyl)-2-methyl- (9CI)
- Pyrimidine,4-(chloromethyl)-2-methyl-
- 4-(Chloromethyl)-2-methylpyrimidine (ACI)
-
- Inchi: 1S/C6H7ClN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3
- InChI Key: UCKYCHMKMAVSJI-UHFFFAOYSA-N
- SMILES: ClCC1C=CN=C(C)N=1
Computed Properties
- Exact Mass: 142.03000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 25.78000
- LogP: 1.52380
4-(Chloromethyl)-2-methylpyrimidine Security Information
4-(Chloromethyl)-2-methylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Chloromethyl)-2-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C597715-50mg |
4-(Chloromethyl)-2-methylpyrimidine |
89967-01-1 | 50mg |
$ 210.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22549-500MG |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 500MG |
¥ 2,085.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22549-100MG |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 100MG |
¥ 785.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22549-5G |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 5g |
¥ 9,365.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22549-10G |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 10g |
¥ 15,609.00 | 2023-04-13 | |
Enamine | EN300-190776-5g |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 5g |
$2443.0 | 2023-09-18 | |
Enamine | EN300-190776-0.05g |
4-(chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 0.05g |
$197.0 | 2023-09-18 | |
1PlusChem | 1P00H1HD-1g |
Pyrimidine, 4-(chloromethyl)-2-methyl- (9CI) |
89967-01-1 | 95% | 1g |
$1103.00 | 2024-04-20 | |
1PlusChem | 1P00H1HD-10g |
Pyrimidine, 4-(chloromethyl)-2-methyl- (9CI) |
89967-01-1 | 95% | 10g |
$4539.00 | 2024-04-20 | |
A2B Chem LLC | AH94273-5g |
4-(Chloromethyl)-2-methylpyrimidine |
89967-01-1 | 95% | 5g |
$3075.00 | 2024-04-19 |
4-(Chloromethyl)-2-methylpyrimidine Production Method
Production Method 1
1.2 Reagents: Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.3 Reagents: Lithium chloride Solvents: Tetrahydrofuran ; 5 h, 45 °C
4-(Chloromethyl)-2-methylpyrimidine Raw materials
4-(Chloromethyl)-2-methylpyrimidine Preparation Products
4-(Chloromethyl)-2-methylpyrimidine Related Literature
-
1. Book reviews
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on 4-(Chloromethyl)-2-methylpyrimidine
Professional Introduction to 4-(Chloromethyl)-2-methylpyrimidine (CAS No. 89967-01-1)
4-(Chloromethyl)-2-methylpyrimidine, with the CAS number 89967-01-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound features a pyrimidine core substituted with a chloromethyl group at the 4-position and a methyl group at the 2-position. Its unique structural attributes make it a valuable intermediate in the development of various pharmacologically active agents, particularly those targeting central nervous system disorders, antiviral therapies, and anticancer agents.
The compound's reactivity stems from the presence of the chloromethyl functional group, which readily participates in nucleophilic addition reactions. This property is exploited in synthetic chemistry to form carbon-carbon bonds, enabling the construction of more complex molecular architectures. The methylpyrimidine scaffold itself is a common motif in medicinal chemistry, contributing to favorable pharmacokinetic properties and biological activity.
In recent years, there has been growing interest in leveraging 4-(Chloromethyl)-2-methylpyrimidine as a building block for the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in generating derivatives with enhanced binding affinity to specific biological targets. One notable area of investigation involves its application in the development of small-molecule modulators of neurotransmitter receptors. The pyrimidine ring's ability to interact with aromatic residues in protein binding pockets makes it an ideal candidate for designing drugs that modulate neuronal signaling pathways.
Moreover, the compound has shown promise in antiviral research. The structural features of 4-(Chloromethyl)-2-methylpyrimidine allow for the creation of analogs that can inhibit viral polymerases or interfere with viral replication mechanisms. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory activity against RNA viruses, suggesting potential applications in treating infectious diseases caused by such pathogens.
The synthesis of 4-(Chloromethyl)-2-methylpyrimidine typically involves multi-step organic transformations, starting from commercially available precursors such as methyl pyrimidin-2-ylcarboxylate. The chloromethylation step is often performed using reagents like formaldehyde and hydrochloric acid or chloromethylating agents like chloroform and sodium hypochlorite under controlled conditions. The purity and yield of the final product are critical for downstream applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.
The compound's chemical properties also make it suitable for exploring novel synthetic methodologies. For example, its reactivity with organometallic reagents has been investigated for cross-coupling reactions that would be otherwise challenging to achieve with simpler substrates. These advances contribute to the broader toolkit available to synthetic chemists, facilitating the rapid discovery and development of new molecules with therapeutic potential.
In conclusion, 4-(Chloromethyl)-2-methylpyrimidine (CAS No. 89967-01-1) represents a versatile intermediate with significant implications for drug discovery and medicinal chemistry. Its structural features and reactivity profile enable its use in constructing complex pharmacophores targeting diverse diseases. As research continues to uncover new synthetic applications and biological activities, this compound is poised to remain a cornerstone in pharmaceutical innovation.
89967-01-1 (4-(Chloromethyl)-2-methylpyrimidine) Related Products
- 847272-21-3(2-amino-1-(furan-2-yl)methyl-N-(3-phenylpropyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)
- 2680855-15-4(benzyl N-[2-(1,2-oxazolidin-2-yl)ethyl]carbamate)
- 5985-28-4(Synephrine hydrochloride)
- 28837-93-6({2-(propan-2-yloxy)methylphenyl}methanamine)
- 1258382-21-6(4-Hydroxy-2-(3-(methoxy-D?)propyl)-3,4-dihydro-2H-thieno3,2-e1,2thiazine-6-sulfonamide 1,1-dioxide)
- 2171918-91-3(3-methoxy-1-(2-methylbut-3-yn-2-yl)piperidine)
- 1037982-15-2({[4-(Diethylcarbamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 302949-69-5(2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide)
- 2171867-99-3(3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)-8lambda6-thiabicyclo3.2.1octane-8,8-dione)
- 1286702-48-4(N-(2-chloro-4-fluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
